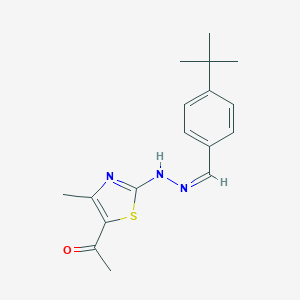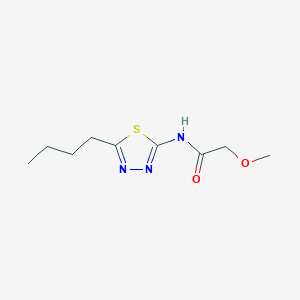![molecular formula C20H14N6OS2 B254635 N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B254635.png)
N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative that contains a triazinoindole moiety, making it a unique and promising compound for research purposes.
Wirkmechanismus
The mechanism of action of N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by disrupting their cell cycle progression.
Biochemical and Physiological Effects:
N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide has been shown to exhibit significant biochemical and physiological effects. This compound has been shown to induce cell death in cancer cells, inhibit their growth, and disrupt their cell cycle progression. Additionally, N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide in lab experiments is its ease of synthesis. This compound can be synthesized relatively easily in a laboratory setting, making it a convenient and cost-effective compound for research purposes. However, one of the limitations of using N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide. One potential direction is the development of new anticancer agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide and its potential applications in the treatment of cancer and other diseases. Finally, further research is needed to optimize the synthesis method for this compound to improve its solubility and ease of use in lab experiments.
Synthesemethoden
The synthesis of N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide involves the condensation of 2-aminothiazole with 5H-[1,2,4]triazino[5,6-b]indole-3-carbaldehyde in the presence of a suitable catalyst. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit significant anticancer activity against various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
Produktname |
N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide |
|---|---|
Molekularformel |
C20H14N6OS2 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
N-(1,3-thiazol-2-yl)-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C20H14N6OS2/c27-18(24-19-21-9-10-28-19)13-7-5-12(6-8-13)11-29-20-23-17-16(25-26-20)14-3-1-2-4-15(14)22-17/h1-10H,11H2,(H,21,24,27)(H,22,23,26) |
InChI-Schlüssel |
IQEYGSJBVIIBFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=C(C=C4)C(=O)NC5=NC=CS5 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=C(C=C4)C(=O)NC5=NC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)

![5-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254559.png)

![3-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254562.png)
![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)
![5-chloro-4-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254564.png)
![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)


![2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide](/img/structure/B254572.png)

![Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B254574.png)